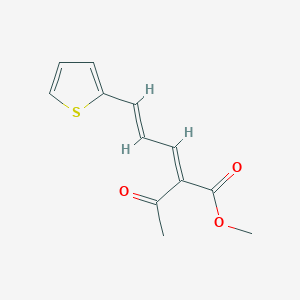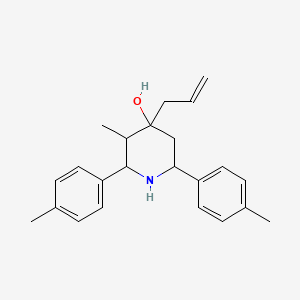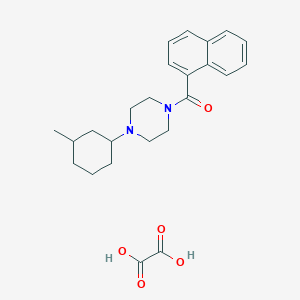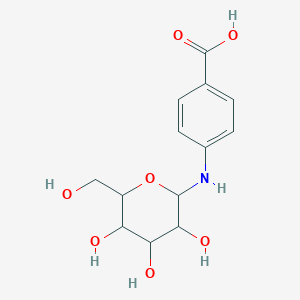
methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate, also known as thiofentanyl, is a synthetic opioid drug that was first synthesized in 1986. It belongs to the fentanyl family of synthetic opioids and has been found to be much more potent than morphine. The purpose of
Mécanisme D'action
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The result is a reduction in pain perception.
Biochemical and Physiological Effects:
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. It has also been found to cause side effects such as nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate in lab experiments is its potency. It is much more potent than morphine, which means that smaller doses can be used in experiments. This can help to reduce the number of animals used in experiments and also reduce the cost of experiments. However, one limitation is its potential for abuse. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate is a synthetic opioid and has the potential to cause addiction and tolerance. This can make it difficult to use in experiments that require long-term administration.
Orientations Futures
There are several future directions for research on methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate. One area of research is the development of safer and more effective pain relievers. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been found to be a potent analgesic, but its potential for abuse and side effects make it unsuitable for long-term use. Another area of research is the development of treatments for opioid addiction. Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has the potential to cause addiction, and research is needed to develop treatments for those who become addicted to opioids. Finally, research is needed to better understand the mechanism of action of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate and its effects on the central nervous system. This can help to develop more targeted and effective treatments for pain and other conditions.
Méthodes De Synthèse
The synthesis of methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate involves the reaction of 2-thiopheneacetic acid with acetic anhydride and then with methylamine. The resulting product is then purified to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Methyl 2-acetyl-5-(2-thienyl)-2,4-pentadienoate has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent analgesic and has been used in animal studies to investigate its potential as a pain reliever. It has also been used in studies to investigate its effects on respiratory depression, addiction, and tolerance.
Propriétés
IUPAC Name |
methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-9(13)11(12(14)15-2)7-3-5-10-6-4-8-16-10/h3-8H,1-2H3/b5-3+,11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJIQVVSJHSPV-RBMCBPMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C=C\C1=CC=CS1)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)


![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)

![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)

![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)
![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)
